4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde
Description
Properties
IUPAC Name |
4-methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-15-10-3-2-8(5-14)4-9(10)6-16-11-13-12-7-17-11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMCIQJSOYADDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms 2-amino-1,3,4-thiadiazole.
Attachment of the Thiadiazole Ring to the Benzaldehyde Moiety: The 2-amino-1,3,4-thiadiazole is then reacted with 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoic acid.
Reduction: 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The biological activity of 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde is primarily attributed to the thiadiazole ring, which can interact with various biological targets. The compound may inhibit enzyme activity or interfere with cellular processes by binding to specific proteins or DNA. The exact molecular targets and pathways involved depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the thiadiazole ring, making it less biologically active.
2-Amino-1,3,4-thiadiazole: Lacks the benzaldehyde moiety, which limits its applications in certain synthetic routes.
4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanyl)benzoic acid: An oxidized form of the compound with different chemical properties.
Uniqueness
4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde is unique due to the combination of the methoxy group, thiadiazole ring, and benzaldehyde moiety, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The compound can be characterized by its unique structural elements:
- Molecular Formula : C10H10N2O2S
- Molecular Weight : 218.26 g/mol
- IUPAC Name : this compound
The presence of the thiadiazole ring is significant as it is known for enhancing the pharmacological properties of compounds.
Anti-inflammatory Activity
Research has indicated that derivatives of 1,3,4-thiadiazole exhibit significant anti-inflammatory properties. A study evaluated various thiadiazole derivatives for their ability to stabilize erythrocyte membranes and inhibit proteinase enzymes. The results showed that these compounds could reduce inflammation in animal models effectively:
| Compound | Erythrocyte Membrane Stability (%) | Proteinase Inhibition (%) |
|---|---|---|
| Thiadiazole A | 48.89 | 66.78 |
| Thiadiazole B | 51.08 | 76.91 |
| Thiadiazole C | 50.08 | 57.41 |
The maximum decrease in paw edema was recorded at 50.05% for the tested derivatives after administration at different doses .
Anticancer Activity
The anticancer potential of this compound has been assessed through various studies focusing on its cytotoxic effects against cancer cell lines. A notable investigation involved the synthesis of several thiadiazole derivatives and their evaluation against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 2g | LoVo | 2.44 |
| Compound 2g | MCF-7 | 23.29 |
These findings suggest that certain derivatives possess promising anticancer activity with minimal toxicity observed in preliminary toxicity tests using Daphnia magna as a model organism .
Antimicrobial Activity
In addition to its anti-inflammatory and anticancer properties, compounds containing the thiadiazole moiety have demonstrated antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Case Studies
-
Case Study on Anti-inflammatory Effects :
In a controlled study involving carrageenan-induced paw edema in rats, compounds derived from thiadiazoles were administered at varying doses (100 mg/kg and 200 mg/kg). The results indicated a significant reduction in inflammation markers compared to control groups, highlighting their therapeutic potential for treating inflammatory diseases . -
Case Study on Anticancer Efficacy :
An experimental study evaluated the effects of synthesized thiadiazole derivatives on tumor growth in xenograft models. The treatment led to a notable decrease in tumor size and improved survival rates among treated subjects compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde, and what factors influence yield optimization?
- Methodology : The compound can be synthesized via condensation reactions. For example, thiadiazole-thiol derivatives may react with 4-methoxy-3-(bromomethyl)benzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfide linkage. Reflux in ethanol with catalytic acetic acid (5 drops per 0.001 mol substrate) for 4–6 hours is typical, followed by solvent evaporation and purification via recrystallization or column chromatography . Yield optimization depends on stoichiometric ratios (1:1.2 aldehyde:thiol), inert atmosphere (N₂), and temperature control (70–80°C).
Q. How should researchers characterize the structure and purity of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Use ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. For instance, the benzaldehyde proton (CHO) appears at δ ~9.8–10.2 ppm, while thiadiazole protons are typically downfield (δ 8.5–9.0 ppm) .
- FTIR : Look for aldehyde C=O stretching (~1700 cm⁻¹) and thiadiazole C=N vibrations (~1600 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray crystallography : Employ SHELX programs (SHELXL/SHELXS) for structure refinement. Use Mo-Kα radiation (λ = 0.71073 Å) and resolve hydrogen atoms via difference Fourier maps .
Advanced Research Questions
Q. What strategies are effective in modifying the thiadiazole or benzaldehyde moieties to enhance bioactivity, and how can structure-activity relationships (SAR) be systematically studied?
- Methodology :
- Thiadiazole modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at position 5) to enhance electrophilicity or alkyl chains for lipophilicity. Monitor activity via antimicrobial (MIC assays) or enzyme inhibition (IC₅₀) studies .
- Benzaldehyde substitutions : Replace methoxy with trifluoromethoxy (-OCF₃) to improve metabolic stability. Use docking studies (AutoDock Vina) to predict binding to target proteins (e.g., kinases) .
- SAR workflows : Combine parallel synthesis (96-well plates) with multivariate statistical analysis (PLS regression) to correlate substituent effects with activity .
Q. How can computational chemistry tools be integrated with experimental data to predict the reactivity or binding interactions of this compound?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (Fukui indices) for nucleophilic attack .
- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with CYP450 enzymes) using GROMACS. Analyze RMSD and binding free energy (MM-PBSA) .
- ADMET prediction : Use SwissADME or pkCSM to assess permeability (LogP), hepatotoxicity, and CYP inhibition .
Q. What analytical approaches resolve contradictions in reported biological data for thiadiazole-containing analogs?
- Methodology :
- Assay standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media). Use positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-analysis : Aggregate data from multiple studies (e.g., ChEMBL database) and apply funnel plots to detect publication bias .
- Mechanistic studies : Use CRISPR knockouts to confirm target specificity if conflicting results arise (e.g., off-target effects in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
